Truxene

Descripción

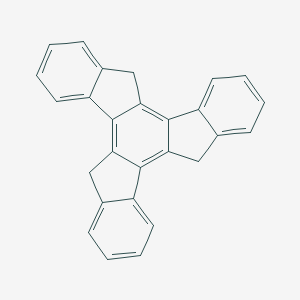

Structure

3D Structure

Propiedades

IUPAC Name |

heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18/c1-4-10-19-16(7-1)13-22-25(19)23-14-17-8-3-6-12-21(17)27(23)24-15-18-9-2-5-11-20(18)26(22)24/h1-12H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPLLMPPZRUGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C4CC5=CC=CC=C5C4=C6CC7=CC=CC=C7C6=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203277 | |

| Record name | 10,15-Dihydro-5H-tribenzo(a,f,k)triindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-35-6 | |

| Record name | Truxene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,15-Dihydro-5H-tribenzo(a,f,k)triindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Truxene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10,15-Dihydro-5H-tribenzo(a,f,k)triindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,15-dihydro-5H-tribenzo[a,f,k]triindene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Star-Shaped Molecules: A Technical Guide to the Fundamental Properties of Truxene

For Immediate Release

A comprehensive technical guide detailing the fundamental chemical and physical properties of truxene (10,15-dihydro-5H-diindeno[1,2-a;1′,2′-c]fluorene), a C3-symmetric polycyclic aromatic hydrocarbon, is now available for researchers, scientists, and professionals in drug development. This document provides a consolidated resource of its core characteristics, essential for its application in materials science and medicinal chemistry.

This compound, a heptacyclic aromatic compound, has garnered significant scientific interest due to its unique star-shaped, planar structure, high thermal stability, and versatile functionalization potential.[1][2] Its rigid C3-symmetric framework serves as a foundational building block for the synthesis of advanced materials, including fullerene fragments, liquid crystals, and dendrimers.[1][3] This guide summarizes the key chemical and physical data of this compound, presents detailed experimental protocols for its synthesis and characterization, and visualizes key workflows.

Core Chemical and Physical Properties

The intrinsic properties of the this compound molecule are pivotal for its application in various scientific domains. A summary of its fundamental characteristics is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₁₈ | [3][4] |

| Molar Mass | 342.441 g·mol⁻¹ | [3][4] |

| Appearance | Light orange to yellow to green powder/crystal | [5] |

| Melting Point | 378 °C (712 °F; 651 K) | [3] |

| Boiling Point | 577 °C (1071 °F) | [6] |

| Density | 1.286 g/cm³ | [3] |

| Solubility | Slightly soluble in water. | [3] |

| CAS Number | 548-35-6 | [4] |

Spectroscopic Profile

The spectroscopic signature of this compound is fundamental to its characterization and understanding its electronic structure.

UV-Visible Absorption and Photoluminescence

This compound exhibits characteristic absorption in the ultraviolet region, which is attributed to π–π* transitions within its aromatic system.[1] Unsubstituted this compound is known for its strong blue emission.[7]

| Parameter | Wavelength (nm) | Solvent | Reference(s) |

| UV-Vis Absorption (λₘₐₓ) | ~300 | DCM | [1] |

| Fluorescence Emission (λₑₘ) | Strong blue emission | - | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The C3 symmetry of the this compound molecule results in a relatively simple NMR spectrum. The proton and carbon environments can be unambiguously assigned.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H NMR | - | - | Aromatic Protons | - |

| - | - | Methylene Protons (-CH₂-) | - | |

| ¹³C NMR | - | - | Aromatic Carbons | [8] |

| - | - | Methylene Carbons (-CH₂-) | [8] |

Specific chemical shift values for unsubstituted this compound are best obtained from direct experimental measurement or specialized databases.

Infrared (IR) Spectroscopy

The vibrational modes of this compound, observed through FTIR spectroscopy, provide information about its functional groups and overall structure. Key spectral features include C-H stretching and bending frequencies characteristic of its aromatic and aliphatic components.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental procedures related to this compound.

Synthesis of this compound via Acid-Catalyzed Cyclotrimerization of 1-Indanone

The most common and efficient method for synthesizing the this compound scaffold is the acid-catalyzed self-condensation of 1-indanone.[3][9]

Materials:

-

1-Indanone

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Crushed Ice

-

Water

-

Acetone

Procedure:

-

To a mixture of glacial acetic acid and concentrated hydrochloric acid, add 1-indanone.

-

Stir the reaction mixture vigorously at 100 °C for 16 hours.

-

Pour the hot reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid precipitate by filtration.

-

Wash the precipitate sequentially with water, acetone, and dichloromethane to remove impurities.

-

The resulting solid is this compound, which can be further purified by recrystallization if necessary.

A visual representation of the synthesis workflow is provided below.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. accustandard.com [accustandard.com]

- 5. researchgate.net [researchgate.net]

- 6. accustandard.com [accustandard.com]

- 7. Stepwise deprotonation of this compound: structures, metal complexation, and charge-dependent optical properties - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

The Truxene Core: A Comprehensive Technical Guide to its C3 Symmetry, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the truxene core, a C3-symmetric, planar, polycyclic aromatic hydrocarbon. Its unique structural and electronic properties have garnered significant interest across various scientific disciplines, from materials science to medicinal chemistry. This document details the synthesis of the this compound scaffold, its inherent C3 symmetry, and the resulting photophysical and electronic characteristics. Furthermore, it explores the burgeoning potential of this compound derivatives in the realm of drug discovery and development, offering a comprehensive resource for researchers seeking to leverage this versatile molecular architecture.

Introduction: The this compound Scaffold

This compound, systematically named 10,15-dihydro-5H-diindeno[1,2-a;1′,2′-c]fluorene, is a rigid, planar, heptacyclic aromatic compound. The core structure is composed of a central benzene (B151609) ring fused with three indene (B144670) units, resulting in a distinctive star-shaped geometry.[1] This unique arrangement confers exceptional thermal stability and solubility, making it an attractive building block in supramolecular chemistry and materials science.[2][3] The key feature of the this compound core is its C3 rotational symmetry, which profoundly influences its electronic and photophysical properties.

The this compound scaffold offers multiple sites for functionalization, primarily at the 2, 7, and 12 positions on the peripheral aromatic rings and at the 5, 10, and 15 methylene (B1212753) bridges. This versatility allows for the synthesis of a wide array of derivatives with tailored properties for specific applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and, more recently, as scaffolds for bioactive molecules.[2][4]

The C3 Symmetry of the this compound Core

The defining characteristic of the this compound molecule is its C3 rotational symmetry. This means the molecule can be rotated by 120 degrees around an axis perpendicular to the center of the central benzene ring, and it will appear unchanged. This high degree of symmetry has several important consequences for the molecule's properties:

-

Degenerate Molecular Orbitals: The C3 symmetry leads to the presence of degenerate (equal energy) highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs). This electronic structure is crucial in determining the molecule's photophysical behavior, including its absorption and emission characteristics.

-

Anisotropic Properties: Despite its planar nature, the C3 symmetry results in anisotropic properties, meaning the material's properties differ depending on the direction of measurement. This is particularly relevant in the context of self-assembly and the formation of ordered materials.

-

Predictable Functionalization: The three-fold symmetry provides a predictable framework for designing and synthesizing multi-functional molecules where appended groups are held in a specific spatial arrangement. This is advantageous for creating molecules with directional charge transport or for presenting bioactive pharmacophores in a defined orientation.

The following diagram illustrates the logical relationship of how the C3 symmetry influences the properties and applications of the this compound core.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a promising scaffold for future materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. BJOC - Design, synthesis and photophysical properties of novel star-shaped this compound-based heterocycles utilizing ring-closing metathesis, Clauson–Kaas, Van Leusen and Ullmann-type reactions as key tools [beilstein-journals.org]

Synthesis of the parent truxene scaffold

An In-depth Technical Guide to the Synthesis of the Parent Truxene Scaffold

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes to the parent this compound scaffold, a C3-symmetric, star-shaped polycyclic aromatic hydrocarbon. Due to its unique structural and electronic properties, this compound is a valuable building block in materials science and drug development, serving as a core for dendrimers, liquid crystals, and organic electronics.[1][2]

Primary Synthetic Pathways

The synthesis of the parent this compound scaffold (10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene) is predominantly achieved through two main acid-catalyzed condensation reactions.

Acid-Catalyzed Cyclotrimerization of 1-Indanone (B140024)

The most common and efficient method for synthesizing this compound is the acid-catalyzed self-condensation of three molecules of 1-indanone.[3] This reaction proceeds via an aldol (B89426) condensation mechanism, followed by dehydration and subsequent cyclization to form the rigid, planar this compound core. Various strong acids can be employed as catalysts, with reaction conditions optimized to maximize yield and purity.[3]

Caption: Cyclotrimerization of 1-indanone to this compound.

Historical Synthesis from 3-Phenylpropionic Acid

Historically, this compound was first synthesized by Hausmann in 1889 from 3-phenylpropionic acid in the presence of phosphorus pentoxide.[1][3] This reaction involves the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid to form 1-indanone in situ, which then undergoes the acid-catalyzed trimerization described above.[3]

Caption: Historical synthesis of this compound from 3-phenylpropionic acid.

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of the parent this compound scaffold.

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Indanone | Conc. HCl / Acetic Acid | Acetic Acid | 100 | 16 | 80 | [4] |

| 1-Indanone | Conc. HCl / Acetic Acid | Acetic Acid | Reflux | N/A | 98 | [3] |

| 1-Indanone | p-TsOH | 1,2-Dichlorobenzene | 105 | N/A | 59-89 | [3] |

| 1-Indanone | MeSO₃H / Si(OEt)₄ | Dichloromethane (B109758) | Room Temp. | N/A | 80 | [3] |

| 3-Phenylpropionic Acid | Phosphorus Pentoxide | N/A | N/A | N/A | N/A | [1][3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Indanone using HCl and Acetic Acid

This protocol is adapted from a commonly cited procedure for the synthesis of this compound.[4][5]

Materials:

-

1-Indanone (6.8 g, 51.4 mmol)

-

Glacial Acetic Acid (60 mL)

-

Concentrated Hydrochloric Acid (30 mL)

-

Crushed Ice

-

Water

-

Dichloromethane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-indanone, acetic acid, and concentrated hydrochloric acid.

-

Heat the reaction mixture to 100 °C and stir for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice. A solid precipitate will form.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Further wash the solid with acetone followed by dichloromethane to remove impurities.

-

The resulting creamy solid is the this compound product. Dry the product under vacuum.

Expected Yield: Approximately 4.7 g (80%).[4]

Protocol 2: Synthesis of this compound using p-Toluenesulfonic Acid

This method offers an alternative to the use of strong mineral acids.[3]

Materials:

-

1-Indanone

-

p-Toluenesulfonic acid (p-TsOH) (3.5 equivalents)

-

Propionic Acid

-

1,2-Dichlorobenzene

Procedure:

-

In a round-bottom flask, dissolve 1-indanone in 1,2-dichlorobenzene.

-

Add p-toluenesulfonic acid and propionic acid to the mixture.

-

Heat the reaction to 105 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by precipitation and filtration.

-

Purify the crude product by recrystallization or column chromatography.

Expected Yield: 59-89%.[3]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: A generalized workflow for this compound synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a promising scaffold for future materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. From truxenes to heterotruxenes: playing with heteroatoms and the symmetry of molecules - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00816E [pubs.rsc.org]

- 4. C3-Symmetric Indole-Based Truxenes: Design, Synthesis, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and photophysical properties of novel star-shaped this compound-based heterocycles utilizing ring-closing metathesis, Clauson–Kaas, Van Leusen and Ullmann-type reactions as key tools - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization of unsubstituted truxene

An In-depth Technical Guide to the Spectroscopic Characterization of Unsubstituted Truxene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsubstituted this compound (10,15-dihydro-5H-diindeno[1,2-a;1',2'-c]fluorene) is a rigid, planar, C₃-symmetric polycyclic aromatic hydrocarbon (PAH). Its unique electronic properties and potential as a core scaffold for functional materials in optoelectronics and drug delivery have made it a subject of significant research interest. A thorough understanding of its structural and photophysical properties is paramount for its application. This guide provides a comprehensive overview of the spectroscopic characterization of unsubstituted this compound, detailing the expected data from key analytical techniques and the protocols for their acquisition.

Molecular Structure

Unsubstituted this compound possesses a heptacyclic framework with the molecular formula C₂₇H₁₈ and a molecular weight of 342.44 g/mol . The structure consists of three fluorene (B118485) units sharing a central benzene (B151609) ring, resulting in a planar, star-shaped molecule. This high degree of symmetry and extensive π-conjugation are central to its characteristic spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Due to the molecule's C₃ symmetry, the proton NMR spectrum of unsubstituted this compound is remarkably simple, displaying two distinct sets of signals corresponding to the aromatic and aliphatic protons.

Table 1: ¹H NMR Spectroscopic Data for Unsubstituted this compound

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic Protons (Ar-H) | ~7.1 - 7.5 | Multiplet | 12H |

| Aliphatic Protons (-CH₂-) | ~4.1 | Singlet | 6H |

| Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS) at 0.00 ppm. |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry. It typically shows signals for five distinct carbon environments: three aromatic (two protonated, one quaternary) and two aliphatic/quaternary carbons within the five-membered rings.

Table 2: ¹³C NMR Spectroscopic Data for Unsubstituted this compound

| Signal Assignment | Chemical Shift (δ) ppm |

| Aromatic CH | ~125 - 128 |

| Aromatic Quaternary C | ~139 - 144 |

| Aliphatic CH₂ | ~37 |

| Solvent: Chloroform-d (CDCl₃). Reference: CDCl₃ at 77.23 ppm.[1] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Accurately weigh 10-20 mg of dry, purified unsubstituted this compound. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (¹H NMR) :

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 2.0 seconds.

-

-

Acquisition Parameters (¹³C NMR) :

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay: 2.0 seconds.

-

-

Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.23 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. Electron Ionization (EI) is a common method for this analysis.

Table 3: Mass Spectrometry Data for Unsubstituted this compound

| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity |

| [M]⁺ (Molecular Ion) | 342.14 | High |

| [M-H]⁺ | 341.13 | Moderate |

| The molecular ion peak is expected to be a prominent peak in the spectrum, confirming the molecular weight of 342.44 g/mol .[3] |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane) via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization : Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Analysis : Scan a mass range from m/z 50 to 500.

-

Data Interpretation : Identify the peak with the highest m/z value, which corresponds to the molecular ion [M]⁺.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₂₇H₁₈).

Optical Spectroscopy (UV-Vis and Fluorescence)

The extensive π-conjugated system of this compound gives rise to distinct absorption and emission properties, making it a strong fluorophore.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of this compound is characterized by an intense absorption band in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system.

Fluorescence Spectroscopy

Upon excitation, this compound exhibits strong blue fluorescence, a property that is harnessed in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[2]

Table 4: Photophysical Data for Unsubstituted this compound

| Parameter | Value (nm) |

| Absorption Maximum (λₘₐₓ) | ~300-310 |

| Emission Maximum (λₑₘ) | ~365-380 |

| Solvent: Tetrahydrofuran (THF) or Chloroform (CHCl₃). Data is indicative and can shift based on solvent polarity. |

Experimental Protocol for Optical Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound (1 x 10⁻⁵ to 1 x 10⁻⁶ M) in a UV-grade solvent such as THF or chloroform.

-

UV-Vis Absorption :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum from 200 to 600 nm in a 1 cm path length quartz cuvette.

-

Use the pure solvent as a reference blank.

-

-

Fluorescence Emission :

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (e.g., ~310 nm).

-

Record the emission spectrum over a range of ~320 to 600 nm.

-

Ensure the solution is sufficiently dilute to avoid inner filter effects.

-

Infrared (IR) Spectroscopy

FTIR spectroscopy helps to identify the characteristic vibrational modes of the functional groups present in the this compound molecule.

Table 5: Key FTIR Absorption Bands for Unsubstituted this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3020 | Aromatic C-H Stretch | Medium-Weak |

| 2950 - 2850 | Aliphatic C-H Stretch (-CH₂-) | Medium |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1465 | Aliphatic C-H Bend (-CH₂- Scissoring) | Medium |

| Sample Preparation: KBr pellet.[5] |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet) : Mix ~1 mg of dry this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a transparent pellet using a hydraulic press.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection : Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample holder beforehand, which is automatically subtracted from the sample spectrum.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of unsubstituted this compound.

Caption: Workflow for this compound Synthesis and Characterization.

References

The Solubility of Truxene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxene (10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene) is a rigid, planar, C3-symmetric polycyclic aromatic hydrocarbon. Its unique star-shaped structure and electron-rich nature make it a compelling building block for advanced materials in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. However, the practical application of unsubstituted this compound is often hampered by its limited solubility in common organic solvents, a direct consequence of strong intermolecular π-π stacking interactions.[1] This technical guide provides a comprehensive overview of the solubility characteristics of this compound and its derivatives, outlines a general experimental protocol for solubility determination, and illustrates the chemical strategies employed to enhance its solubility.

Solubility Profile of this compound and Its Derivatives

Quantitative solubility data for unsubstituted this compound is scarce in the available scientific literature, primarily due to its notoriously low solubility. However, extensive research has been conducted on modifying the this compound core to improve its processability. The following table summarizes the qualitative and, where available, semi-quantitative solubility of this compound and select derivatives in common organic solvents.

| Compound/Derivative | Solvent(s) | Solubility Description | Temperature (°C) | Citation(s) |

| This compound (unsubstituted) | Common Organic Solvents | Low/Poor/Negligible | Not Specified | [1] |

| This compound Derivative (TR1) | Common Organic Solvents | Good | Not Specified | [2] |

| This compound Derivative (FTr-3PDI-Se) | Chloroform, Toluene, Chlorobenzene | Moderate | Room Temperature | |

| Alkylated Truxenes | Not Specified | Increased solubility with longer alkyl chains | Not Specified | [3] |

Experimental Protocol for Solubility Determination of Poorly Soluble Aromatic Compounds

The following is a general experimental protocol for determining the solubility of a poorly soluble aromatic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute, often using UV-Vis spectroscopy.

1. Materials and Equipment:

-

This compound (or derivative) of high purity

-

Selected organic solvents (e.g., chloroform, toluene, THF, dichloromethane, DMF), HPLC grade or equivalent

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any suspended particles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the absorbance within the linear range of the spectrophotometer.

-

-

UV-Vis Spectrophotometric Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Enhancing this compound Solubility through Derivatization

The most effective strategy to overcome the poor solubility of the this compound core is through chemical modification. By attaching functional groups to the this compound scaffold, the intermolecular π-π stacking can be disrupted, leading to improved solubility. The following diagram illustrates this concept.

Caption: Strategy to Enhance this compound Solubility.

Conclusion

While unsubstituted this compound's utility is limited by its poor solubility, the core structure serves as a versatile platform for the synthesis of highly soluble derivatives. By employing synthetic strategies to introduce functional groups that mitigate intermolecular stacking, researchers can unlock the full potential of this compound-based materials for a wide array of applications in materials science and drug development. The development of novel this compound derivatives with tailored solubility and electronic properties remains an active and promising area of research.

References

- 1. From truxenes to heterotruxenes: playing with heteroatoms and the symmetry of molecules - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00816E [pubs.rsc.org]

- 2. Synthesis and Properties of a Solution-Processable this compound Deriva...: Ingenta Connect [ingentaconnect.com]

- 3. stax.strath.ac.uk [stax.strath.ac.uk]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Truxene

Introduction

Truxene (10,15-dihydro-5H-diindeno[1,2-a;1',2'-c]fluorene) is a rigid, star-shaped polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest within the scientific community.[1][2] Its unique C3h symmetric structure, composed of three overlapping fluorene (B118485) units, provides a versatile scaffold for the synthesis of advanced materials.[3][4] this compound and its derivatives are noted for their exceptional solubility, ease of modification, and, most critically, high thermal stability, making them promising candidates for applications in organic electronics, liquid crystals, and supramolecular chemistry.[1][2][3][5] This guide provides a detailed overview of the thermal properties of this compound-based materials, focusing on their stability and degradation characteristics.

Thermal Stability of this compound Derivatives

The thermal stability of a material is a critical parameter for its application in electronic devices, where operational and processing temperatures can be elevated. Thermogravimetric analysis (TGA) is the standard method used to evaluate this property, determining the temperature at which a material begins to decompose. This compound-based materials consistently demonstrate high thermal robustness.

For instance, various this compound derivatives have been shown to have decomposition temperatures (Td), typically defined as the temperature at which 5% weight loss occurs, well above 350°C.[5] Starburst molecules based on pyrene (B120774) with this compound cores, such as PYT and PYET, exhibit thermal decomposition temperatures exceeding 400°C.[6] Similarly, this compound-based Covalent Organic Frameworks (Tru-COFs) have been found to be thermally stable up to 450°C.[7]

Quantitative Thermal Stability Data

The table below summarizes the thermal decomposition temperatures for a selection of this compound derivatives as reported in the literature.

| Compound/Material Class | Decomposition Temperature (Td) | Analysis Method | Reference |

| General this compound Derivatives | > 350 °C | TGA | [5] |

| Pyrene-Truxene Molecules (PYT, PYET) | > 400 °C | TGA | [6] |

| This compound-Covalent Organic Frameworks (Tru-COFs) | Up to 450 °C | TGA | [7] |

| This compound-Fluorene Oligomers (T1-T4) | Approx. 400-450 °C | TGA | [8] |

Experimental Protocols

The characterization of thermal stability and degradation is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] This method is essential for determining the thermal stability and decomposition profile of materials like this compound.

Methodology:

-

Sample Preparation: A small quantity of the this compound derivative (typically 1-10 mg) is accurately weighed and placed into a sample pan, commonly made of alumina, platinum, or aluminum.

-

Instrument Setup: The TGA instrument consists of a high-precision balance and a programmable furnace.[9] The sample pan is placed on the balance mechanism within the furnace.

-

Atmosphere Control: An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidative degradation and isolate the thermal decomposition process. For studying oxidative stability, air or oxygen can be used.

-

Heating Program: The furnace heats the sample according to a predefined temperature program. A typical program involves a linear heating ramp (e.g., 5-20 °C/min) up to a final temperature (e.g., 600-1000 °C).[9]

-

Data Acquisition: The instrument continuously records the sample's mass as the temperature increases. The resulting data is plotted as a TGA curve, showing percent weight loss versus temperature. The decomposition temperature (Td) is determined from this curve.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point (Tm) and glass transition temperature (Tg).

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-10 mg) is hermetically sealed in a sample pan (usually aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument heats both pans at a controlled rate.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Data Analysis: Endothermic events (like melting) and exothermic events (like crystallization or some decomposition processes) appear as peaks on the DSC thermogram. The glass transition appears as a step-change in the baseline. For pyrene-truxene derivatives PYT and PYET, glass transition temperatures were identified at 96 °C and 124 °C, respectively.[6]

Degradation Profile and Analysis Workflow

While specific, multi-step degradation pathways for the core this compound structure are not extensively detailed in the literature, the general process involves the breaking of covalent bonds at elevated temperatures, leading to the formation of smaller, volatile fragments and eventual carbonization. The analysis of this process follows a standardized workflow.

Caption: Workflow for Thermal Stability and Degradation Analysis.

Conclusion

This compound and its derivatives are a class of materials defined by their exceptional thermal stability.[1][5] Quantitative analysis via TGA consistently shows decomposition temperatures exceeding 350-400 °C for a wide range of this compound-based structures, from simple derivatives to complex covalent organic frameworks.[5][6][7] This inherent robustness, combined with the molecule's versatile functionality, underscores the significant potential of this compound as a core building block in the development of high-performance organic materials for demanding applications in electronics and materials science. The standardized protocols of TGA and DSC provide a reliable framework for characterizing these crucial thermal properties, guiding the rational design of next-generation materials.

References

- 1. This compound: a promising scaffold for future materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. C3-Symmetric Indole-Based Truxenes: Design, Synthesis, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and photophysical properties of novel star-shaped this compound-based heterocycles utilizing ring-closing metathesis, Clauson–Kaas, Van Leusen and Ullmann-type reactions as key tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Two-Dimensional C–C Bonded this compound-Based Covalent Organic Frameworks by Irreversible Brønsted Acid-Catalyzed Aldol Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. azonano.com [azonano.com]

Electronic properties of the truxene core

An In-depth Technical Guide to the Electronic Properties of the Truxene Core

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound core, a C3h symmetric polycyclic aromatic hydrocarbon (PAH), has emerged as a significant building block in the field of organic electronics.[1] Composed of a central benzene (B151609) ring fused with three indane units, its rigid, planar, and π-conjugated structure provides a versatile platform for creating advanced materials.[2][3] The unique star-shaped architecture allows for three-dimensional functionalization, enabling precise tuning of its electronic and physical properties.[1] This guide provides a comprehensive overview of the fundamental electronic properties of the this compound core, details key experimental methodologies for its characterization, and presents quantitative data for a range of derivatives. Its high thermal stability, excellent solubility when functionalized, and tunable electronic characteristics make it a promising candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][5]

Fundamental Electronic Structure

The electronic properties of this compound are governed by its extended π-conjugated system. The delocalized π-electrons across the fused aromatic rings are responsible for its ability to conduct charge carriers (electrons and holes).[2] The key parameters defining its semiconductor behavior are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]

-

HOMO (Highest Occupied Molecular Orbital): This level corresponds to the ionization potential, representing the energy required to remove an electron from the molecule. Materials with higher HOMO levels are generally better hole conductors.[2]

-

LUMO (Lowest Unoccupied Molecular Orbital): This level relates to the electron affinity, indicating the energy released when an electron is added. Materials with lower LUMO levels are typically better electron conductors.[2]

-

Energy Gap (Eg): The difference between the HOMO and LUMO levels is the energy gap, which determines the energy required to excite an electron and is a crucial factor in the material's optical and electronic properties.[2][6]

The introduction of electron-donating or electron-withdrawing groups at the periphery of the this compound core can significantly modulate these energy levels.[6] Functionalization allows for precise control over the energy gap, charge transport characteristics, and optical absorption/emission profiles, tailoring the material for specific device applications.[5][6]

Quantitative Electronic Data of this compound Derivatives

The electronic properties of this compound derivatives can be systematically tuned via chemical modification. The following tables summarize key quantitative data from various studies.

Table 1: HOMO/LUMO Energy Levels and Energy Gaps

The HOMO and LUMO energy levels are critical for determining charge injection barriers and the open-circuit voltage in solar cells. They are typically measured using cyclic voltammetry and UV-vis spectroscopy.

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Measurement Method |

| FTr-3PDI-Se | -6.10 | -3.30 (calculated) | 2.80 | DFT (B3LYP/6-31G(d)) |

| This compound-Porphyrin Compounds | Varies with metalation | Varies with metalation | Significantly affected by metalation | STS and DFT |

| Indole-functionalized Truxenes | Varies (-5.13 to -5.35) | Varies (-1.94 to -2.21) | Varies (2.92 to 3.14) | DFT (B3LYP/6-311G) |

| Dicyanomethylene-violanthrone 3a | -5.38 | -4.11 | 1.27 | SWV and CV |

| Dicyanomethylene-violanthrone 3b | -5.34 | -4.09 | 1.25 | SWV and CV |

| Dicyanomethylene-violanthrone 3c | -5.40 | -4.15 | 1.25 | SWV and CV |

Data sourced from references[7][8][9][10]. Note that calculated values can differ from experimental results.

Table 2: Charge Transport Properties

Charge carrier mobility is a measure of how quickly electrons or holes can move through a material, a key parameter for the performance of OFETs and OLEDs.

| Derivative Class | Hole Mobility (μh) (cm²V⁻¹s⁻¹) | Electron Mobility (μe) (cm²V⁻¹s⁻¹) | Comments |

| General this compound Derivatives | 0.018 - 0.062 | 0.055 - 0.070 | Can be designed for dual polarity transport.[6][11] |

| 5,10,15-triazathis compound | 8.9 x 10⁻⁴ | - | Good hole mobility due to high-lying HOMO.[5] |

| Dicyanomethylene-violanthrone 3b | 1.07 x 10⁻² | p-type only | 60-fold improvement over unsubstituted analog.[10] |

| Dicyanomethylene-violanthrone 3c | 1.21 x 10⁻³ | p-type only | Solubilizing group affects mobility.[10] |

Data sourced from references[5][6][10][11]. Mobility is highly dependent on molecular packing and device fabrication conditions.

Experimental Protocols

Accurate characterization of electronic properties relies on standardized experimental techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV) for HOMO/LUMO Estimation

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: A solution of the this compound derivative (typically ~1 x 10⁻³ M) is prepared in a suitable solvent (e.g., dichloromethane, DCM) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).[10][12]

-

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: The potential is swept linearly with time between the working and reference electrodes, and the resulting current is measured.

-

Calibration: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard for calibration.[10]

-

Data Analysis:

-

The onset potential of the first oxidation wave (Eox) is used to calculate the HOMO level using the formula: HOMO = -e (Eox - EFc/Fc⁺ + 4.8) [eV] .[13]

-

The onset potential of the first reduction wave (Ered) is used to calculate the LUMO level: LUMO = -e (Ered - EFc/Fc⁺ + 4.8) [eV] .[13]

-

Alternatively, the LUMO can be estimated by adding the optical band gap (from UV-vis) to the experimentally determined HOMO level.[12]

-

UV-Visible and Photoluminescence (PL) Spectroscopy

These techniques are used to investigate the optical properties of the material, including its light absorption and emission characteristics.

Methodology:

-

Sample Preparation: Dilute solutions of the this compound derivative are prepared in a suitable solvent (e.g., DCM). For solid-state measurements, thin films are cast onto a substrate (e.g., quartz).[7][14]

-

UV-Visible Spectroscopy:

-

The absorption spectrum is recorded using a spectrophotometer.

-

The absorption onset (λonset) is used to determine the optical band gap (Egopt) using the equation: Egopt = 1240 / λonset [eV] .

-

-

Photoluminescence (PL) Spectroscopy:

Density Functional Theory (DFT) Calculations

Computational modeling provides theoretical insight into the electronic structure and properties, complementing experimental results.

Methodology:

-

Software: Calculations are typically performed using software packages like Gaussian.[7]

-

Method and Basis Set: The B3LYP hybrid functional is commonly used in conjunction with a basis set such as 6-31G** or 6-311G.[6][7]

-

Procedure:

-

The molecular geometry of the this compound derivative is first optimized to find its lowest energy conformation.

-

Single-point energy calculations are then performed on the optimized structure to determine the energies of the HOMO and LUMO orbitals.[9]

-

These calculations can predict the energy gap and the spatial distribution of these frontier orbitals.[6][9]

-

Visualizations: Workflows and Relationships

References

- 1. researchgate.net [researchgate.net]

- 2. stax.strath.ac.uk [stax.strath.ac.uk]

- 3. Stepwise deprotonation of this compound: structures, metal complexation, and charge-dependent optical properties - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04885C [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. From truxenes to heterotruxenes: playing with heteroatoms and the symmetry of molecules - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00816E [pubs.rsc.org]

- 6. Charge transport properties of this compound derivatives molecules [wulixb.iphy.ac.cn]

- 7. C3-Symmetric Indole-Based Truxenes: Design, Synthesis, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assembly structures and electronic properties of this compound–porphyrin compounds studied by STM/STS - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | this compound Functionalized Star-Shaped Non-fullerene Acceptor With Selenium-Annulated Perylene Diimides for Efficient Organic Solar Cells [frontiersin.org]

- 10. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Selective Functionalization of a Rigid, this compound Derived Pure Blue‐Emitting Chromophore: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

Truxene Derivatives: A Technical Guide to Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxene (10,15-dihydro-5H-diindeno[1,2-a;1′,2′-c]fluorene) is a rigid, planar, C3-symmetric polycyclic aromatic hydrocarbon.[1][2] Its unique star-shaped architecture, high thermal stability, and versatile functionalization potential have established it as a significant building block in materials science and medicinal chemistry.[1][3] this compound derivatives have garnered considerable interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[4][5] Furthermore, their photophysical properties and ability to form well-ordered molecular assemblies make them promising candidates for sensing, bio-imaging, and drug delivery applications.[6][7] This guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, key properties, and emerging potential.

Synthesis of this compound Derivatives

The synthesis of the this compound core is typically achieved through an acid-catalyzed trimerization of 1-indanone (B140024) or its derivatives.[2][8] This foundational scaffold can then be functionalized at various positions, primarily at the peripheral C2, C7, and C12 positions, and the central methylene (B1212753) bridges (C5, C10, and C15).[1][2]

Common synthetic strategies for functionalization include:

-

Alkylation: Introduction of alkyl chains at the methylene bridges (C5, C10, C15) enhances solubility and influences molecular packing.[2]

-

Electrophilic Aromatic Substitution: Reactions such as bromination, nitration, and Friedel-Crafts acylation at the peripheral aromatic rings (C2, C7, C12) provide handles for further modifications.[2]

-

Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki and Stille couplings are employed to introduce various aryl or heteroaryl groups, extending the π-conjugation of the this compound core.[9][10]

-

Cyclization Reactions: Intramolecular cyclizations can be used to create more complex, fused-ring systems incorporating the this compound moiety.[9]

A general workflow for the synthesis and functionalization of this compound derivatives is depicted below.

Physicochemical Properties and Quantitative Data

The electronic and photophysical properties of this compound derivatives can be finely tuned through functionalization. The extended π-conjugated system of the this compound core gives rise to interesting optical and electronic characteristics.

Photophysical Properties

This compound derivatives typically exhibit strong absorption in the UV region and blue fluorescence.[11] The absorption and emission maxima, as well as the fluorescence quantum yields, are highly dependent on the nature and position of the substituents. Introducing electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption and emission spectra.[12]

| Derivative Type | Functional Groups | Abs. Max (nm) | Em. Max (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Hexa-alkylated this compound [13] | n-Butyl | 278, 296, 307 | 372 | - | - | - | - |

| Indole-functionalized [1] | Indole | 335-351 | 327-406 | 0.04-0.18 | -5.87 to -5.59 | -1.84 to -1.32 | 3.86-4.27 |

| Perylene Diimide-annulated [14] | Se-annulated PDI | 300-400, 450-550 | - | - | -6.10 | - | - |

| Triindolo-truxene [12] | Cyano, Carbonyl | - | - | - | Lowered | Lowered | - |

Note: The data presented is a summary from various sources and specific values can vary based on solvent and experimental conditions.

Electrochemical Properties

The electrochemical behavior of this compound derivatives is crucial for their application in organic electronics. The HOMO and LUMO energy levels, which can be determined by cyclic voltammetry, dictate the charge injection and transport properties of the material. Unsubstituted this compound exhibits a reversible oxidation process.[2] Functionalization with electron-donating groups can raise the HOMO level, facilitating hole injection, while electron-withdrawing groups can lower the LUMO level, aiding electron injection.[12]

Potential Applications

The unique properties of this compound derivatives have led to their exploration in a variety of fields.

Organic Electronics

The high thermal stability, good solubility (with appropriate side chains), and tunable electronic properties make this compound derivatives excellent candidates for organic electronic devices.[3]

-

OLEDs: this compound-based materials can be used as blue emitters or as host materials in OLEDs due to their wide bandgap and high photoluminescence quantum yields.[2][15]

-

OPVs: The star-shaped structure allows for the creation of donor-acceptor molecules with good light-harvesting capabilities, making them suitable for use as non-fullerene acceptors or as hole-transporting materials in organic solar cells.[4][14]

The schematic below illustrates the role of a this compound derivative as an emissive layer in a multilayer OLED device.

Sensing Applications

This compound derivatives can be incorporated into covalent organic frameworks (COFs) to create porous materials with high surface areas.[5] These materials have shown potential for applications in humidity sensing, where the interaction of water molecules with the COF's nanochannels leads to a detectable change in properties.[5] The design of fluorescent this compound-based probes for the detection of specific analytes is also an active area of research.[10]

Drug Development and Biomedical Applications

While still an emerging area, the unique scaffold of this compound derivatives presents opportunities in drug development. Their planar structure allows for π-π stacking interactions with biological targets. Furthermore, functionalized truxenes can be designed to self-assemble into nanoparticles or other supramolecular structures for drug delivery.[6] Some this compound derivatives have also been investigated for their two-photon absorption properties, which is relevant for applications like photodynamic therapy and bio-imaging.[7]

The mechanism of photodynamic therapy (PDT) involves a photosensitizer that, upon light activation, generates reactive oxygen species (ROS) to induce cell death. This compound derivatives with appropriate functionalization could potentially act as photosensitizers.

Experimental Protocols

General Synthesis of Hexa-alkylated this compound

This protocol describes a typical procedure for the synthesis of a hexa-alkylated this compound derivative.

-

Synthesis of the this compound Core: 1-Indanone is added to a mixture of acetic acid and concentrated hydrochloric acid. The reaction mixture is stirred at 100 °C for 16 hours. The resulting precipitate is collected by filtration after pouring the mixture into ice water, followed by washing with water, acetone, and dichloromethane (B109758) to yield the pure this compound scaffold.[8]

-

Alkylation: The this compound scaffold is dissolved in dimethyl sulfoxide (B87167) (DMSO). A strong base, such as potassium tert-butoxide (t-BuOK), is added to the solution under a nitrogen atmosphere at 0 °C. An alkyl halide (e.g., n-butyl bromide) is then slowly added, and the reaction is stirred for 24 hours at room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography.[8]

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and purity of the synthesized this compound derivatives.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compounds.

-

UV-Vis and Fluorescence Spectroscopy: Absorption and emission spectra are recorded to evaluate the photophysical properties of the derivatives in solution.

-

Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels and assess the electrochemical stability of the materials.

-

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the this compound derivatives.

Conclusion and Future Outlook

This compound derivatives represent a versatile class of organic materials with significant potential across various scientific and technological domains. Their rigid, planar, and symmetric core, combined with the ease of multi-directional functionalization, allows for the precise tuning of their electronic, optical, and self-assembly properties. While significant progress has been made in their application in organic electronics, the exploration of this compound derivatives in sensing and biomedical fields is still in its early stages and holds considerable promise. Future research will likely focus on the development of novel synthetic methodologies to access more complex this compound-based architectures, the investigation of their chiroptical properties for applications in asymmetric catalysis and circularly polarized luminescence, and the rational design of derivatives with enhanced performance in targeted applications, including theranostics and advanced functional materials. The continued interdisciplinary efforts in chemistry, physics, and materials science will undoubtedly unlock the full potential of this remarkable molecular scaffold.

References

- 1. C3-Symmetric Indole-Based Truxenes: Design, Synthesis, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From truxenes to heterotruxenes: playing with heteroatoms and the symmetry of molecules - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00816E [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound-Centered Electron Acceptors for Non-Fullerene Solar Cells: Alkyl Chain and Branched Arm Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and photophysical properties of novel star-shaped this compound-based heterocycles utilizing ring-closing metathesis, Clauson–Kaas, Van Leusen and Ullmann-type reactions as key tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. Stepwise deprotonation of this compound: structures, metal complexation, and charge-dependent optical properties - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04885C [pubs.rsc.org]

- 12. Triindolo-Truxene Derivatives: Design, Synthesis, and Fine-Tuning of Electronic Properties and Molecular Assembly through Molecular Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Frontiers | this compound Functionalized Star-Shaped Non-fullerene Acceptor With Selenium-Annulated Perylene Diimides for Efficient Organic Solar Cells [frontiersin.org]

- 15. Design, Synthesis and Selective Functionalization of a Rigid, this compound Derived Pure Blue‐Emitting Chromophore: Full Paper PDF & Summary | Bohrium [bohrium.com]

Truxene: A Planar C60 Fragment for Advanced Scientific and Drug Development Applications

An In-depth Technical Guide

Introduction

Truxene (10,15-dihydro-5H-diindeno[1,2-a;1′,2′-c]fluorene), a rigid, planar, C3-symmetric polycyclic aromatic hydrocarbon, has garnered significant attention as a key building block in materials science and medicinal chemistry. Its structure can be conceptualized as a planar fragment of the C60 fullerene, making it an excellent model for studying the properties and reactivity of fullerene subunits[1]. The this compound core's inherent electronic properties, high thermal stability, and versatile functionalization potential at its peripheral positions and methylene (B1212753) bridges have led to its exploration in a wide array of applications, from organic electronics to the development of novel therapeutic agents[2][3]. This guide provides a comprehensive overview of this compound's role as a C60 subunit, detailing its synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

This compound as a Planar Subunit of C60-Fullerene

The structural analogy between this compound and a flattened segment of the C60 fullerene cage is a central theme in its scientific exploration. This relationship allows researchers to investigate the fundamental properties of π-conjugated, curved carbon surfaces in a more synthetically accessible planar system. Computational studies, particularly Density Functional Theory (DFT), have been employed to understand the electronic and structural interactions between this compound derivatives and fullerenes. These studies are crucial for the rational design of novel donor-acceptor systems for organic photovoltaics and other electronic applications.

Computational Insights into this compound-C60 Interaction

DFT calculations have provided valuable insights into the non-covalent interactions between this compound and C60. The binding is primarily driven by van der Waals forces and π-π stacking. The calculated binding energies for this compound-C60 complexes are typically in the range of 1.6-3.7 kcal/mol, indicating a stable interaction[4]. These computational models are instrumental in predicting the geometry and electronic coupling between the two molecules, which are critical parameters for designing efficient charge-transfer materials.

Data Presentation

The following tables summarize key quantitative data for this compound and its derivatives, facilitating comparison of their photophysical and electrochemical properties.

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Reference(s) |

| Unsubstituted this compound | ~300 | ~350 | - | [2] |

| Hexabutylated this compound | 307 | 372 | - | [5] |

| This compound-tri(propan-1-one) | 330-350 | 396 | - | [2] |

| Thiophene-functionalized this compound | 340 | 365 | - | [2] |

| Fluorene ethynylene-functionalized this compound | 350 | 380, 400 | - | [2] |

| Indole-functionalized this compound (Compound 24) | 330-350 | 406 | - | [2] |

| Indole-functionalized this compound (Compound 18) | 330-350 | 402 | - | [2] |

Table 2: Electrochemical Properties of Selected this compound Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference(s) |

| Unsubstituted this compound (Compound 10) | - | - | 4.027 | [2] |

| Indole-functionalized this compound (Compound 17) | - | - | 3.864 - 4.272 | [2] |

| Indole-functionalized this compound (Compound 18) | - | - | 3.864 - 4.272 | [2] |

| Indole-functionalized this compound (Compound 20) | - | - | 3.864 - 4.272 | [2] |

| Indole-functionalized this compound (Compound 22) | - | - | 3.864 - 4.272 | [2] |

| Indole-functionalized this compound (Compound 24) | - | - | 3.864 - 4.272 | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a functionalized indole-truxene derivative, a compound of interest for its potential biological applications. The synthesis is presented as a multi-step process, with each key reaction detailed below.

Logical Workflow for Synthesis

Step 1: Synthesis of the this compound Core

This protocol describes the acid-catalyzed trimerization of 1-indanone to form the basic this compound scaffold[2].

-

Materials:

-

1-Indanone (1.0 eq)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Crushed Ice

-

Water, Acetone, Dichloromethane for washing

-

-

Procedure:

-

To a mixture of glacial acetic acid (e.g., 60 mL) and concentrated HCl (e.g., 30 mL), add 1-indanone (e.g., 6.8 g, 51.4 mmol).

-

Stir the reaction mixture vigorously at 100 °C for 16 hours.

-

Pour the hot reaction mixture into a beaker containing crushed ice to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid sequentially with water, acetone, and dichloromethane.

-

Dry the resulting creamy solid to obtain the this compound core. Expected yield is approximately 80%.

-

Step 2: Alkylation of the this compound Core

To improve solubility and provide handles for further functionalization, the methylene bridges of the this compound core are alkylated. This protocol is for hexabutylation.

-

Materials:

-

This compound core (1.0 eq)

-

Potassium tert-butoxide (t-BuOK) (9.0 eq)

-

n-Butyl bromide (n-BuBr) (9.0 eq)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water, Ethyl acetate (B1210297) for extraction

-

-

Procedure:

-

In a two-neck round-bottom flask under a nitrogen atmosphere, dissolve the this compound core (e.g., 4 g, 11.68 mmol) in DMSO (e.g., 35 mL).

-

Add t-BuOK (e.g., 11.79 g, 105.12 mmol) to the mixture.

-

Cool the flask to 0 °C in an ice bath and stir vigorously.

-

Slowly add n-BuBr (e.g., 11.30 mL, 105.12 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for 24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain hexabutyl-truxene.

-

Step 3: Friedel-Crafts Acylation of Hexabutyl-Truxene

This step introduces carbonyl groups onto the this compound periphery, which serve as precursors for the Fischer indole synthesis[1][2].

-

Materials:

-

Hexabutyl-truxene (1.0 eq)

-

Propionyl chloride (excess)

-

Anhydrous Aluminum chloride (AlCl3) (excess)

-

Anhydrous Dichloromethane (DCM)

-

Ice, Concentrated HCl for work-up

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve hexabutyl-truxene (e.g., 2 g, 2.94 mmol) in anhydrous DCM (e.g., 15 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous AlCl3 to the solution, followed by the dropwise addition of propionyl chloride.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the tricarbonyl derivative.

-

Step 4: Fischer Indole Synthesis

This final step constructs the indole rings on the this compound scaffold[2][3][6].

-

Materials:

-

Tricarbonyl-truxene derivative (1.0 eq)

-

Substituted phenylhydrazine (B124118) hydrochloride (6.0 eq)

-

p-Toluenesulfonic acid (p-TsOH) (6.0 eq)

-

Anhydrous Ethanol (B145695) (EtOH)

-

Water, Dichloromethane for extraction

-

-

Procedure:

-

In a round-bottom flask, dissolve the tricarbonyl-truxene derivative, the desired phenylhydrazine hydrochloride, and p-TsOH in anhydrous EtOH.

-

Reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the final indole-fused this compound derivative.

-

Potential Applications in Drug Development

The unique structural and photophysical properties of this compound derivatives make them attractive scaffolds for the development of novel therapeutic agents. Their planar nature allows for potential intercalation with DNA, and their extended π-systems are suitable for applications in photodynamic therapy (PDT) and bioimaging.

Signaling Pathway: this compound Derivative-Induced Apoptosis

While research into the specific biological mechanisms of this compound derivatives is ongoing, a plausible pathway for anticancer activity involves the induction of apoptosis. This can be triggered by cellular stress, such as the generation of reactive oxygen species (ROS) by a this compound-based photosensitizer upon light activation in PDT, or through direct interaction with cellular targets like DNA.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines[7].

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivative in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the this compound derivative. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Experimental Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells[8][9].

-

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest the cells after treatment with the this compound derivative.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

-

Conclusion

This compound and its derivatives represent a versatile and powerful platform for both fundamental research and applied sciences. As a readily accessible planar model of C60 fullerene, this compound provides invaluable insights into the nature of extended π-systems. The ability to synthetically tailor its structure opens up a vast chemical space for the development of advanced materials for organic electronics and photovoltaics. Furthermore, the emerging exploration of this compound-based compounds in medicinal chemistry, particularly as potential anticancer agents, highlights the broad and exciting future of this unique molecular scaffold. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers aiming to harness the potential of this compound in their scientific endeavors.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. C3-Symmetric Indole-Based Truxenes: Design, Synthesis, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jk-sci.com [jk-sci.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. scispace.com [scispace.com]

Stepwise Deprotonation and Reactivity of Truxene with Alkali Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract